REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:11](=[O:15])[CH:12]([CH3:14])[CH3:13])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>C(O)(=O)C.[Na]>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:11](=[O:15])[CH:12]([CH3:13])[CH3:14])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1 |^1:19|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)NC(C(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Na]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2-3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2=CC(=CC=C12)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.122 g | |
YIELD: PERCENTYIELD | 28.5% | |
YIELD: CALCULATEDPERCENTYIELD | 20.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |